
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both pyrrolidinone and isoindole moieties. Its chemical properties make it a subject of interest for researchers in medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable isoindole derivative with a pyrrolidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.
化学反応の分析
Types of Reactions
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Known for its anthelmintic and cytotoxic potentials.
(S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cyclohexanecarbaldehyde: Used in cholinesterase and α-glucosidase inhibitory studies.
Uniqueness
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid stands out due to its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
特性
分子式 |
C13H8N2O6 |
|---|---|
分子量 |
288.21 g/mol |
IUPAC名 |
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid |
InChI |
InChI=1S/C13H8N2O6/c16-8-4-7(10(17)14-8)15-11(18)5-2-1-3-6(13(20)21)9(5)12(15)19/h1-3,7H,4H2,(H,20,21)(H,14,16,17) |
InChIキー |
XYFXAYCPSFXUQO-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


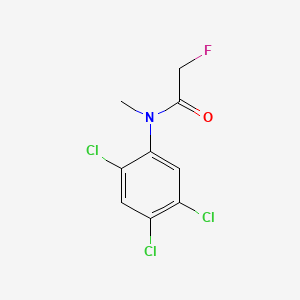
![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)
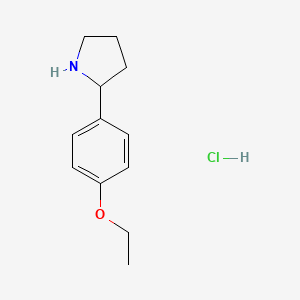
![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
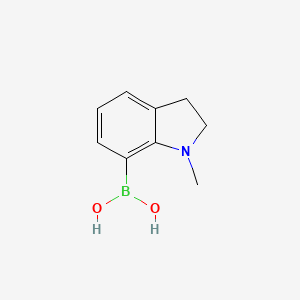
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
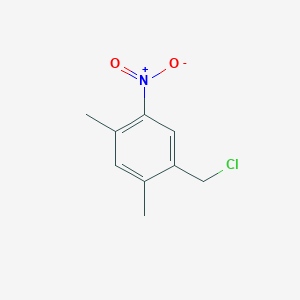
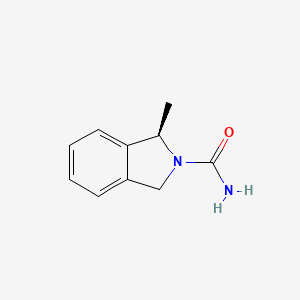
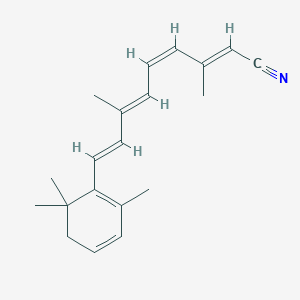
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)

![[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine](/img/structure/B13451694.png)
